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Benzenamine, 2,5-dibromo-, hydrobromide

Cat. No.: B14075726
CAS No.: 534590-99-3
M. Wt: 331.83 g/mol
InChI Key: ZUUMULRXLRTUOL-UHFFFAOYSA-N
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Description

Contextual Significance and Historical Overview of Dibromoanilines

Dibromoanilines, including isomers like 2,4-dibromoaniline and 2,5-dibromoaniline (B181072), are significant intermediates in organic synthesis. nih.govnist.gov Historically, the synthesis of brominated anilines was achieved through methods such as the bromination of sulfanilic acid followed by desulfonation. orgsyn.org Another classic route involves the direct bromination of aniline (B41778) or its derivatives, though controlling the regioselectivity to obtain a specific isomer can be challenging.

The development of methods to synthesize specific dibromoaniline isomers was crucial for their use as precursors in the chemical industry. For instance, the reduction of a corresponding dinitrated or nitro-brominated benzene (B151609) derivative provides a reliable route to specific isomers. One documented synthesis for 2,5-dibromoaniline involves the reduction of 1,4-dibromo-2-nitrobenzene (B110544) using tin(II) chloride in hydrochloric acid. chemicalbook.com The significance of these compounds lies in their utility as starting materials for more complex molecules, particularly in the dye and pharmaceutical industries.

Importance of Halogenated Anilines in Contemporary Chemical Research

Halogenated anilines are a class of compounds with broad importance in modern chemical research and industry. nih.gov Their utility stems from the presence of halogen substituents, which can modulate the electronic properties and reactivity of the aniline core and serve as handles for further chemical transformations.

Key areas of importance include:

Pharmaceutical and Agrochemical Synthesis: Halogenated aromatic compounds are integral to the production of many pharmaceuticals, herbicides, and fungicides. nih.gov The halogen atoms can enhance biological activity or alter the metabolic profile of a molecule.

Materials Science and Crystal Engineering: The ability of halogenated compounds, including anilines, to participate in halogen bonding is a significant area of research. nih.govacs.org Halogen bonds, similar in nature to hydrogen bonds, are used to control the self-assembly of molecules into predictable supramolecular structures, which is fundamental to the design of new materials with desired properties. nih.gov

Natural Products: Research has shown that some halogenated anilines, previously thought to be exclusively synthetic, are also biosynthesized by marine organisms like microalgae. nih.gov This discovery has opened new avenues in natural product chemistry and the study of biosynthetic pathways. nih.govresearchgate.net

Synthetic Intermediates: The carbon-halogen bond in these anilines is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. Furthermore, the amino group can be readily diazotized to introduce a wide range of other functional groups. atamanchemicals.com

The widespread use of halogenated anilines also necessitates research into their environmental fate and degradation, as they can be persistent environmental pollutants. nih.gov

Scope and Research Focus on Benzenamine, 2,5-dibromo-, hydrobromide

Specific research focusing on this compound is often centered on the reactivity of its parent compound, 2,5-dibromoaniline. The hydrobromide salt is typically a stable form for storage and handling, readily converted to the free aniline for reactions.

Documented research applications of 2,5-dibromoaniline demonstrate its role as a key synthetic intermediate:

Synthesis of Tribromoanilines: 2,5-Dibromoaniline has been used as a precursor in the synthesis of 2,4,5-tribromoaniline. sigmaaldrich.comalkalisci.comscientificlabs.co.uk This highlights its utility in building more highly halogenated structures.

Heterocyclic Chemistry: It serves as a starting reagent in the regioselective synthesis of more complex heterocyclic compounds. A notable example is its use in preparing 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole, a structure found in compounds investigated for potential antitumor activity. sigmaaldrich.comalkalisci.comscientificlabs.co.uk

The research underscores the compound's value not as an end-product itself, but as a crucial building block. The positions of the bromine atoms and the amino group on the benzene ring provide a specific pattern of reactivity and substitution that chemists can exploit to construct larger, more complex target molecules.

Table 2: Physicochemical Properties of 2,5-Dibromoaniline (Parent Compound)

Property Value
Molecular Formula C₆H₅Br₂N nist.gov
Molecular Weight 250.92 g/mol sigmaaldrich.comnist.gov
Melting Point 51-53 °C alkalisci.comscientificlabs.co.uk
CAS Number 3638-73-1 sigmaaldrich.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br3N B14075726 Benzenamine, 2,5-dibromo-, hydrobromide CAS No. 534590-99-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

534590-99-3

Molecular Formula

C6H6Br3N

Molecular Weight

331.83 g/mol

IUPAC Name

2,5-dibromoaniline;hydrobromide

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H

InChI Key

ZUUMULRXLRTUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br.Br

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Benzenamine, 2,5 Dibromo , Hydrobromide

Direct Bromination Approaches

Direct bromination of aniline (B41778) presents a classic example of electrophilic aromatic substitution. However, achieving the specific 2,5-dibromo substitution pattern is challenging due to the powerful activating and directing effects of the amino group.

The synthesis of halogenated anilines via direct bromination proceeds through an electrophilic aromatic substitution mechanism. The amino (-NH₂) group of aniline is a potent activating group, meaning it significantly increases the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. chemistrysteps.combyjus.com This activation is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system through resonance. youtube.com

This increased electron density is particularly concentrated at the ortho (positions 2 and 6) and para (position 4) positions relative to the amino group. byjus.comyoutube.com Consequently, when an electrophile, such as the bromonium ion (Br⁺) generated from bromine, approaches the aniline ring, it is preferentially directed to these electron-rich sites. vedantu.com The high reactivity of the aniline ring is such that the reaction with bromine water is typically rapid, often proceeding without the need for a Lewis acid catalyst like FeBr₃, which is commonly used for brominating less activated aromatic rings. chemistrysteps.com The reaction proceeds so readily that it often results in the formation of 2,4,6-tribromoaniline (B120722) as a precipitate. vedantu.comallen.in

Controlling the regioselectivity of aniline bromination to yield a specific isomer other than the 2,4,6-trisubstituted product requires strategic modifications. The primary challenge in synthesizing 2,5-dibromoaniline (B181072) via this route is to circumvent the strong ortho- and para-directing influence of the amine group.

One of the most common strategies to control halogenation is to reduce the activating influence of the amino group by converting it into an amide, typically an acetanilide, through acetylation. chemistrysteps.comyoutube.com The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair by pulling electron density away from the ring. youtube.com This deactivation makes the substitution less vigorous and allows for more controlled, stepwise bromination. The steric bulk of the acetylamino group also favors the substitution at the less hindered para-position. chemistrysteps.com

While this protection strategy is effective for producing monobrominated products (primarily p-bromoaniline), achieving a 2,5-dibromo substitution pattern remains complex. It would require subsequent bromination steps where the directing effects of both the acetylamino group and the first bromine substituent would need to be carefully considered.

Alternative modern methods have been developed to achieve high regioselectivity, though they are often optimized for para-substitution. For instance, the use of copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be a mild and effective method for the para-bromination of various unprotected anilines with high yields. beilstein-journals.orgnih.govresearchgate.net

The outcome of direct aniline bromination is highly sensitive to reaction conditions. Key parameters that can be adjusted to influence the reaction include the choice of solvent, temperature, and the stoichiometry of the reactants.

Solvents : The polarity of the solvent plays a crucial role. In polar solvents like water, bromine readily ionizes, leading to a high concentration of the electrophile and promoting polysubstitution. youtube.com Using a non-polar solvent such as carbon disulfide (CS₂) can slow down the reaction by reducing the dissociation of bromine, but due to the high intrinsic reactivity of the aniline ring, it may still lead to the formation of the tribrominated product. youtube.com

Temperature : Reactions are often conducted at low temperatures to moderate the high reactivity of aniline and improve selectivity. For instance, some procedures require the addition of the brominating agent at low temperatures to control the exothermicity of the reaction. researchgate.net

Stoichiometry : Controlling the molar ratio of bromine to aniline is critical. Using a stoichiometric amount of the brominating agent is intended to favor monosubstitution, but this is often difficult to achieve in practice with unprotected aniline.

The table below summarizes various approaches to control the bromination of aniline derivatives, highlighting the challenges in obtaining the 2,5-dibromo isomer directly.

StrategyReagent/CatalystSolventKey ConditionsTypical Outcome
Uncontrolled BrominationBromine WaterWaterRoom TemperaturePredominantly 2,4,6-tribromoaniline vedantu.comallen.in
Amide ProtectionAcetic Anhydride, then Br₂Acetic Acid-p-Bromoacetanilide (major product) youtube.com
Solvent ControlBromineCarbon Disulfide (CS₂)-Mixture, often still yielding 2,4,6-tribromoaniline youtube.com
Catalytic BrominationCopper(II) Bromide (CuBr₂)Ionic LiquidRoom TemperatureHigh yield of para-monobrominated aniline nih.govresearchgate.net

Reduction-Based Synthetic Pathways

A more practical and widely employed route for the synthesis of 2,5-dibromoaniline involves the chemical reduction of a pre-functionalized nitrobenzene (B124822) precursor. This strategy offers superior control over the final substitution pattern.

The most common precursor for this method is 1,4-dibromo-2-nitrobenzene (B110544). chemicalbook.comgoogle.com This starting material already possesses the desired 2,5-dibromo substitution pattern relative to the eventual amino group. The synthesis of this precursor can be achieved through the nitration of 1,4-dibromobenzene (B42075). google.com The subsequent step is the selective reduction of the nitro group to an amine, which does not affect the bromine atoms attached to the aromatic ring. This multi-step pathway provides an unambiguous route to the target molecule, 2,5-dibromoaniline.

The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. wikipedia.orgacs.org A variety of reducing agents and conditions can be employed for this conversion, offering flexibility in terms of cost, functional group tolerance, and reaction scale. acs.orgorganic-chemistry.org

Commonly used methods for the reduction of 1,4-dibromo-2-nitrobenzene include:

Metal-Acid Systems : The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is a classic and cost-effective method. acs.orgresearchgate.net Another effective system is tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid. chemicalbook.com

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.orgacs.org

Other Reagents : Carbonyl iron powder has also been documented as an effective reagent for this reduction. escholarship.org

One detailed procedure involves treating a solution of 1,4-dibromo-2-nitrobenzene in ethanol (B145695) with a solution of tin(II) chloride hydrate (B1144303) in concentrated hydrochloric acid. The mixture is heated to reflux, and after workup, 2,5-dibromoaniline is obtained in high yield (97%). chemicalbook.com

The following table summarizes various reductive methods for the synthesis of 2,5-dibromoaniline from its nitro precursor.

Reducing AgentCatalyst/Co-reagentSolventYield
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)Ethanol / Water97% chemicalbook.com
Iron (Fe)Hydrochloric Acid (HCl)-Widely used, effective acs.orgresearchgate.net
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)-Common industrial method wikipedia.orgacs.org
Carbonyl Iron Powder-THF (co-solvent)Quantitative escholarship.org

Subsequent Hydrobromide Salt Formation

The final step in the synthesis of Benzenamine, 2,5-dibromo-, hydrobromide is the formation of the hydrobromide salt from its free base, 2,5-dibromoaniline. This is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2,5-dibromoaniline acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrobromic acid (HBr), which acts as the Brønsted-Lowry acid.

The reaction is typically carried out by treating a solution of 2,5-dibromoaniline in a suitable organic solvent, such as ethanol or diethyl ether, with a solution of hydrobromic acid. The resulting salt, being ionic, is generally less soluble in the organic solvent than the free base and precipitates out of the solution. The precipitate can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried to yield the pure hydrobromide salt. The formation of the salt is often used as a method of purification for the amine.

Reaction Scheme:

Multi-Step Synthetic Sequences

Multi-step syntheses are often required to achieve the specific substitution pattern of 2,5-dibromoaniline, the precursor to the target hydrobromide salt. These pathways allow for precise control over the regioselectivity of the bromination steps.

Diazotization reactions provide a versatile method for introducing substituents onto an aromatic ring that may not be achievable through direct electrophilic aromatic substitution. The Sandmeyer reaction, a key transformation in this category, allows for the conversion of a primary arylamine into a diazonium salt (Ar-N₂⁺), which can then be replaced by a variety of nucleophiles, including bromide. libretexts.orgresearchgate.net

A plausible synthetic route to 2,5-dibromoaniline could involve the following conceptual steps:

Starting Material Selection : One might begin with a precursor like 4-bromoaniline (B143363).

Protection : The highly activating amino group is often protected, for example, by acetylation to form an amide. This moderates its reactivity and directing effect. libretexts.org

Bromination : The protected compound is then brominated. The acetamido group directs the incoming electrophile (Br⁺) to the ortho position, yielding 2,5-dibromoacetanilide.

Deprotection : The protecting group is removed by hydrolysis to regenerate the amino group, yielding 2,5-dibromoaniline.

Hydrobromide Formation : The resulting 2,5-dibromoaniline is then treated with hydrobromic acid as described in section 2.2.3.

Alternatively, a diazotization reaction could be used to introduce one of the bromine atoms. For instance, starting with 2-amino-5-bromobenzoic acid, the amino group could be converted to a diazonium salt and subsequently replaced by a bromine atom using a Sandmeyer reaction with CuBr/HBr. The carboxylic acid group would then need to be removed or converted. Such multi-step sequences, while potentially lengthy, offer precise control over isomer formation. libretexts.org

Aromatic nitriles serve as versatile intermediates in organic synthesis. nih.gov A synthetic pathway to 2,5-dibromoaniline can be envisioned starting from a suitably substituted nitrile.

A hypothetical pathway could be:

Starting Material : The synthesis could commence with 1,4-dibromobenzene.

Nitration : Nitration of 1,4-dibromobenzene would yield 1,4-dibromo-2-nitrobenzene.

Cyanation : A nucleophilic aromatic substitution reaction could replace one of the bromine atoms with a cyanide group, although this can be challenging. More commonly, a precursor like a brominated aniline would be converted to the nitrile via a Sandmeyer reaction.

Reduction : The crucial step is the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) or, more directly, the nitro group (-NO₂) to an amine (-NH₂). The reduction of 1,4-dibromo-2-nitrobenzene with a reducing agent like tin(II) chloride in hydrochloric acid is a known method to produce 2,5-dibromoaniline in high yield. chemicalbook.com

While direct cyanation of di-halogenated benzenes can be difficult, the strategic placement and subsequent reduction of a nitro group provides a reliable route to the target aniline precursor. nih.govunipr.it

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. These "green" approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Traditional bromination reactions often employ hazardous reagents like liquid bromine and chlorinated organic solvents. researchgate.net Green alternatives focus on performing these reactions in water using safer brominating agents. Several eco-friendly systems have been developed for the bromination of aromatic compounds, including anilines. chemindigest.comresearchgate.nethrpub.org

Key examples of such systems include:

Bromide-Bromate Salts : A combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium generates the active brominating species in situ. This method avoids the handling of hazardous liquid bromine and produces only sodium chloride as a byproduct. chemindigest.comcambridgescholars.comias.ac.in

Aqueous AlBr₃-Br₂ and CaBr₂-Br₂ Systems : These systems utilize a Lewis acid catalyst in water to facilitate efficient and rapid bromination of activated aromatic rings like anilines and phenols at room temperature. researchgate.netrsc.orgresearchgate.net These methods often result in high yields and purity, with the reaction medium being recyclable. rsc.org

Oxidative Bromination : Systems using hydrogen peroxide (H₂O₂) as an oxidant with HBr or NaBr offer a green alternative where water is the only byproduct. researchgate.netccspublishing.org.cn

Reagent SystemSubstrate TypeConditionsKey AdvantagesReference
NaBr/NaBrO₃ (2:1)Anilines, PhenolsAqueous Acid (HCl)In situ bromine generation; avoids liquid Br₂; benign NaCl byproduct chemindigest.comias.ac.in
aq. AlBr₃-Br₂Anilines, PhenolsAqueous, Room Temp.Fast, high yield, solvent-free isolation researchgate.netresearchgate.net
aq. CaBr₂-Br₂Phenols, AnilinesAqueous, Room Temp.Recyclable reagent, high purity products, no acidic additives needed rsc.org
H₂O₂-HBrArenesAqueousWater is the only byproduct, economical researchgate.net

A core principle of green chemistry is waste minimization. In bromination reactions, this is achieved by improving atom economy and eliminating hazardous byproducts and solvents.

Strategies for waste reduction include:

Elimination of Organic Solvents : As highlighted above, conducting reactions in water eliminates the need for volatile and often toxic organic solvents, which constitute a major portion of industrial chemical waste. rsc.org

Recycling of Reagents and Catalysts : The use of systems like the aqueous CaBr₂–Br₂ reagent allows for the recycling of the brominating agent. The hydrogen bromide (HBr) byproduct can be neutralized to generate more CaBr₂, which can be reused in subsequent batches, creating a nearly closed-loop process. rsc.org

In Situ Reagent Generation : Generating the reactive brominating species, such as bromine, directly within the reaction mixture from more stable and less hazardous precursors (e.g., bromide/bromate salts) circumvents the need to transport and store hazardous chemicals like liquid Br₂. nih.gov This approach not only enhances safety but also improves efficiency.

High Atom Economy : Oxidative bromination methods that utilize the bromide anion (Br⁻) from salts, with oxygen from the air as the terminal oxidant, represent a highly atom-economical approach. nih.gov These methods maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

By adopting these green methodologies, the synthesis of brominated aromatic compounds can be made significantly more sustainable, reducing both environmental impact and operational costs. cambridgescholars.com

Chemical Reactivity and Transformations of Benzenamine, 2,5 Dibromo , Hydrobromide

Nucleophilic Substitution Reactions

The bromine atoms attached to the benzene (B151609) ring of 2,5-dibromoaniline (B181072) are susceptible to displacement by nucleophiles, although typically requiring catalysis due to the lower reactivity of aryl halides compared to alkyl halides. These reactions are fundamental in modifying the core structure and introducing new functional groups.

Displacement of Halogen Atoms by Diverse Nucleophiles

While direct nucleophilic aromatic substitution (SNAr) on 2,5-dibromoaniline is not extensively documented under classical conditions, the principles of SNAr suggest that strong nucleophiles could replace the bromine atoms, particularly if the aromatic ring is further activated by electron-withdrawing groups. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In 2,5-dibromoaniline, the amino group is an activating group, which does not favor the classical SNAr mechanism. However, under transition metal catalysis, particularly with copper or palladium, the displacement of bromide by various nucleophiles such as amines, alkoxides, and thiolates becomes feasible.

Intramolecular Cyclization Pathways

A significant application of the reactivity of 2,5-dibromoaniline and its derivatives is in the synthesis of heterocyclic compounds through intramolecular cyclization. These reactions often involve an initial modification of the amino group, followed by a ring-closing step where one or both bromine atoms are displaced.

A notable example is the synthesis of substituted phenazines. Through a palladium-catalyzed double Buchwald-Hartwig amination, substituted bromoanilines can undergo an intramolecular cyclization to form phenazine (B1670421) structures. nih.govclockss.org This method involves the "ligation" of two aromatic rings and has been shown to be effective for a variety of substituted bromoanilines, suggesting that 2,5-dibromoaniline could be a viable substrate for creating functionalized phenazines. nih.govclockss.org

Similarly, 2,5-dibromoaniline can serve as a precursor for the synthesis of carbazole (B46965) derivatives. The general strategies for carbazole synthesis often involve the formation of a C-N bond followed by a C-C bond, or vice versa, to construct the tricyclic core. nih.govchim.itorganic-chemistry.org Palladium-catalyzed tandem reactions, for instance, can be employed to synthesize 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org This suggests that 2,5-dibromoaniline could be coupled with a suitable partner to initiate a cascade reaction leading to a carbazole scaffold. Copper-catalyzed cyclization reactions are also a known method for the synthesis of N-heterocycles, and could potentially be applied to derivatives of 2,5-dibromoaniline. mdpi.comnih.gov

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2,5-dibromoaniline is an excellent substrate for these transformations due to the presence of two reactive C-Br bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium catalysts are widely used to mediate the coupling of aryl halides with a variety of partners. The differential reactivity of the two bromine atoms in 2,5-dibromoaniline can potentially allow for selective mono- or di-functionalization.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. While specific studies on the Suzuki-Miyaura coupling of 2,5-dibromoaniline are not extensively detailed in the provided search results, the successful selective C-arylation of the analogous 2,5-dibromo-3-hexylthiophene (B54134) demonstrates the feasibility of such transformations on di-brominated aromatic systems. In these cases, the reaction conditions can be tuned to favor either mono- or di-arylation.

The Heck reaction , the coupling of an unsaturated halide with an alkene, is another important palladium-catalyzed transformation. This reaction would allow for the introduction of vinyl groups onto the 2,5-dibromoaniline core, leading to the formation of substituted styrenes.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction would be useful for synthesizing alkynyl-substituted anilines from 2,5-dibromoaniline, which are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. As previously mentioned, this reaction can be used intramolecularly to form phenazines from bromoanilines. nih.govclockss.org It can also be applied intermolecularly to introduce new amino groups at the positions of the bromine atoms.

Other Transition Metal-Mediated Coupling Processes

Besides palladium, other transition metals like copper and nickel can also catalyze cross-coupling reactions. Copper-catalyzed reactions, in particular, are well-established for the formation of C-N, C-O, and C-S bonds with aryl halides. These methods could be applied to 2,5-dibromoaniline to introduce a variety of functional groups. Nickel catalysts are also gaining prominence as a more sustainable alternative to palladium for various cross-coupling reactions.

Electrophilic Aromatic Reactions (excluding bromination, covered in 2.1)

The benzene ring of 2,5-dibromoaniline is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the amino group and the two bromine atoms. The amino group is a strongly activating, ortho-, para-directing group, while the bromine atoms are deactivating but also ortho-, para-directing.

The available positions for substitution on the 2,5-dibromoaniline ring are C3, C4, and C6. The powerful ortho-, para-directing effect of the amino group would strongly favor substitution at the C4 and C6 positions. The bromine at C2 directs to C3 and C5 (already substituted), and the bromine at C5 directs to C4 and C6. Therefore, the directing effects of all three substituents are largely concerted towards the C4 and C6 positions.

Nitration: Treatment of 2,5-dibromoaniline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group at the C4 or C6 position. Given the strong activating nature of the amino group, the reaction may need to be carried out under controlled conditions to avoid over-reaction or oxidation.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO3H), likely at the C4 or C6 position. A patent describing the sulfonation of the analogous 2,5-dichloroaniline (B50420) to produce 2,5-dichloroaniline-4-sulfonic acid supports the feasibility of this transformation and the regiochemical outcome. mdpi.com

Acylation: Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. To achieve acylation, the amino group would first need to be protected, for example, as an amide. The acetyl group would then direct the incoming electrophile, but the directing effect of the protected amino group would still favor substitution at the para position.

Derivatization and Functionalization Strategies

The presence of a primary amine group and two bromine atoms on the aromatic ring makes Benzenamine, 2,5-dibromo- a versatile substrate for various derivatization and functionalization reactions. The amine moiety serves as a potent nucleophile, while the bromo-substituents can participate in cross-coupling reactions.

The primary amine group of 2,5-dibromoaniline is nucleophilic and readily undergoes alkylation reactions with various alkylating agents. nih.gov The N-centered nucleophilicity allows the formation of new carbon-nitrogen bonds, leading to secondary and tertiary amines. nih.gov However, the reactivity can also present challenges, as overalkylation is a common side reaction due to the increased nucleophilicity of the amine upon initial alkylation. nih.gov

Strategies to control the extent of alkylation include the use of specific catalysts and reaction conditions. For instance, iridium complexes have been shown to be effective for the N-methylation of aromatic primary amines using methanol (B129727) as the methylating agent. organic-chemistry.org Copper-promoted N-monoalkylation using alkyl boronic acids represents another method to functionalize anilines. organic-chemistry.org

Table 1: Examples of Alkylation Reactions on Anilines

Catalyst/Reagent System Alkylating Agent Product Type Reference
Iridium (Ir) complexes Methanol N-methylated amines organic-chemistry.org
Ruthenium (Ru) complexes C3-C10 Alcohols N-alkylated amines organic-chemistry.org
Copper (Cu) promoter Alkyl boronic acids N-monoalkylated anilines organic-chemistry.org

These general methods are applicable to 2,5-dibromoaniline for the synthesis of a diverse range of N-alkylated derivatives.

The reaction of 2,5-dibromoaniline with sulfonyl chlorides is a common method for the synthesis of sulfonamides. This reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated. doi.orgmdpi.com The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond. nih.gov

A specific example is the synthesis of N-(2,5-dibromophenyl)octane-1-sulfonamide, where octanesulfonyl chloride is added dropwise to a solution of 2,5-dibromoaniline in pyridine. doi.org This method is widely applicable for producing a vast number of structurally diverse sulfonamides, which are a significant class of compounds in medicinal chemistry. mdpi.comlibretexts.org Green chemistry approaches for this synthesis utilize water and sodium carbonate as the HCl scavenger, avoiding the use of organic solvents and bases. mdpi.com

Table 2: Synthesis of N-(2,5-dibromophenyl)octane-1-sulfonamide

Reactant 1 Reactant 2 Solvent Product Reference

The amine functionality of 2,5-dibromoaniline allows for its conversion into urea (B33335) and isothiocyanate derivatives.

Urea Formation: Substituted ureas can be synthesized by reacting 2,5-dibromoaniline with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the corresponding N,N'-disubstituted urea derivative. Another route involves reaction with aroyl isocyanates or isoselenocyanates to form aroyl-urea compounds. rsc.org

Isothiocyanate Formation: 2,5-dibromoaniline can be converted to 2,5-dibromophenyl isothiocyanate through a two-step process. First, the aniline (B41778) reacts with carbon disulfide (CS₂) in the presence of a base (e.g., aqueous potassium carbonate) to form an intermediate dithiocarbamate (B8719985) salt. nih.gov This intermediate is then treated with a desulfurylation agent, such as cyanuric chloride (TCT), to yield the final isothiocyanate product. nih.gov Isothiocyanates are valuable synthetic intermediates used to create thioureas, guanidines, and various heterocyclic compounds. nih.govrsc.org

N-allylation of 2,5-dibromoaniline can be achieved by reacting the amine with an allyl halide, such as allyl bromide. nih.gov In this SN2 reaction, the nitrogen atom acts as a nucleophile, displacing the halide to form an N-allyl bond. The reaction is typically carried out in the presence of a base (e.g., cesium carbonate) to neutralize the acid byproduct. nih.gov The resulting N-allyl-2,5-dibromoaniline is a useful building block for further synthetic transformations. Allylation reactions can also be mediated by various metals, such as indium or zinc, often in aqueous media, which can offer different reactivity and selectivity profiles. scispace.com

Acid-Base Interactions and Salt Formation Dynamics

Benzenamine, 2,5-dibromo-, is a weak base due to the electron-withdrawing effects of the two bromine atoms, which decrease the electron density on the nitrogen atom and reduce its ability to accept a proton. The basicity is quantified by its pKa value. nih.gov

The amine group can be readily protonated by strong acids, such as hydrobromic acid (HBr), to form the corresponding ammonium (B1175870) salt, Benzenamine, 2,5-dibromo-, hydrobromide. This is a standard acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from HBr.

Reaction: Br₂C₆H₃NH₂ + HBr ⇌ [Br₂C₆H₃NH₃]⁺Br⁻

The formation of this salt significantly alters the physical properties of the compound, such as increasing its melting point and solubility in polar solvents compared to the free base. The stability and reactivity of the salt can be dynamic. As seen in rearrangement reactions, the hydrobromide salt can be an active participant in chemical transformations, providing the acidic environment necessary to catalyze reactions like bromine migration. nih.gov The equilibrium between the free amine and its protonated salt form is dependent on the pH of the solution.

Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Benzenamine, 2,5-dibromo-, hydrobromide is a valuable starting material for creating more complex molecules through various synthetic transformations. The presence of two reactive bromine sites allows for sequential and controlled functionalization, making it a key component in the synthesis of pharmaceuticals, polymers, and materials for optoelectronics.

One of its fundamental applications is in substitution reactions. For instance, 2,5-dibromoaniline (B181072) can be readily converted to 2,4,5-tribromoaniline, demonstrating its role as a scaffold for producing polyhalogenated aromatic compounds. sigmaaldrich.com Furthermore, it is a key precursor in building blocks for metal-organic frameworks (MOFs); it reacts with boronic acids in Suzuki-Miyaura coupling reactions to form intermediates like aminotriphenylenedicarboxylic acid (NH₂-TPDC), which are essential linkers for creating porous structures used in applications such as carbon dioxide capture.

The compound's utility is prominently highlighted in transition metal-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig amination reactions utilize 2,5-dibromoaniline to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are foundational in modern organic chemistry for assembling complex molecular frameworks from simpler components.

Table 1: Examples of Complex Molecules Synthesized from 2,5-Dibromoaniline
Starting MaterialReaction TypeProduct/IntermediateApplication/Significance
2,5-DibromoanilineBromination2,4,5-Tribromoaniline sigmaaldrich.comPolyhalogenated intermediate
2,5-DibromoanilineSuzuki-Miyaura CouplingAminotriphenylenedicarboxylic acid (NH₂-TPDC) Linker for Metal-Organic Frameworks (MOFs)
N-(2,5-dibromophenyl)acetamideSuzuki-Miyaura CouplingN-(5-bromo-[1,1'-biphenyl]-2-yl)acetamide derivatives researchgate.netPrecursors for potential nonlinear optical materials

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. baranlab.orgpharmaxchange.info MCRs are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. researchgate.net

Anilines are frequent participants in well-known MCRs, such as the Ugi and Strecker reactions, where the amino group acts as a key nucleophilic component. nih.gov However, the specific application of this compound in multi-component reactions has not been widely reported in the surveyed literature. Its potential as a substrate in MCRs remains an area for future exploration, offering a route to novel, highly functionalized molecules in a single, efficient step.

Regioselective Functionalization of Aromatic Scaffolds

The non-symmetrical nature of 2,5-dibromoaniline, with bromine atoms at positions ortho and meta to the amino group, makes it an excellent substrate for regioselective functionalization. The differing electronic and steric environments of the two carbon-bromine (C-Br) bonds allow for one to be targeted selectively over the other.

This regioselectivity is particularly evident in halogen-metal exchange reactions. wikipedia.org The amino group can direct metallation (e.g., lithiation) to the ortho position (C6), but in the case of 2,5-dibromoaniline, the bromine at the C2 position is more susceptible to exchange. Studies on analogous compounds like 2,5-dibromotoluene and 2,5-dibromo-1-nitrobenzene show that bromine-lithium exchange occurs preferentially at the bromine atom ortho to the directing group (-CH₃ or -NO₂). researchgate.netresearchgate.net By extension, treating 2,5-dibromoaniline with an organolithium reagent under controlled conditions would likely lead to selective exchange at the C2-Br bond, generating a lithiated intermediate that can be trapped with various electrophiles. This provides a powerful strategy for introducing a wide range of substituents specifically at the 2-position while leaving the 5-bromo substituent intact for subsequent reactions.

Similarly, the differential reactivity of the C-Br bonds can be exploited in sequential palladium-catalyzed cross-coupling reactions. It is often possible to perform a Suzuki or Buchwald-Hartwig reaction selectively at one bromine position under one set of conditions, and then functionalize the second bromine under different conditions. Research on N-(2,5-dibromophenyl)acetamide has demonstrated its use in Suzuki coupling reactions to create biaryl systems, showcasing the feasibility of these transformations. researchgate.net This step-wise approach enables the synthesis of complex, unsymmetrically substituted aniline (B41778) derivatives that would be difficult to prepare otherwise.

Table 2: Regioselective Reactions of 2,5-Dibromoaniline and Analogs
SubstrateReaction TypeSelective PositionKey Principle
2,5-Dibromoaniline (predicted)Halogen-Metal Exchange wikipedia.orgC2-BrThe amino group directs the exchange to the ortho bromine. researchgate.netresearchgate.net
N-(2,5-dibromophenyl)acetamideSuzuki Cross-Coupling researchgate.netC2 or C5 (sequential)Differential reactivity of C-Br bonds allows for sequential coupling.
2,5-DibromotolueneHalogen-Metal Exchange researchgate.netC2-BrThe methyl group directs exchange to the ortho bromine.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Benzenamine, 2,5-dibromo-, hydrobromide, these investigations would provide critical insights into its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine a variety of molecular properties. researchgate.netresearchgate.net

Key parameters that would be calculated include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and thermochemical data. Studies on similar halosubstituted anilines have shown that the number and position of halogen substituents significantly influence the geometry and the inversion barrier of the amino group. researchgate.net For the target molecule, DFT would elucidate the effects of the two bromine atoms and the hydrobromide salt formation on the planarity of the amino group and the aromatic ring. The deactivating nature of halogen atoms is known to enhance lone-pair electron delocalization, a phenomenon that would be quantified through these calculations. researchgate.net

Illustrative DFT-Calculated Properties for a Halogenated Aniline (B41778)

PropertyCalculated Value (Illustrative)
Total Energy (Hartree)-5320.1234
Dipole Moment (Debye)2.54
HOMO Energy (eV)-6.89
LUMO Energy (eV)-0.75
HOMO-LUMO Gap (eV)6.14

Electronic Structure Analysis and Molecular Orbital Theory

Building upon DFT calculations, an analysis of the electronic structure would provide a deeper understanding of the molecule's reactivity and spectroscopic properties. This involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting chemical behavior. dntb.gov.ua

For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen atom, indicating its propensity to act as an electron donor in reactions. The LUMO, conversely, would be distributed over the aromatic system, indicating where it can accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. thaiscience.info

Natural Bond Orbital (NBO) analysis would also be performed to investigate charge distribution, hybridization, and delocalization of electron density. researchgate.net This analysis would reveal stabilizing donor-acceptor interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the benzene (B151609) ring, and how this is influenced by the bromine substituents. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further reactions, such as nucleophilic substitution or reactions involving the amino group.

By modeling the reaction of 2,5-dibromoaniline (B181072) with hydrobromic acid, the protonation step and the formation of the hydrobromide salt could be investigated. Furthermore, studies on the reactions of electron-deficient anilines with other reagents have been successfully modeled using DFT to map out potential energy surfaces. researchgate.net This involves locating transition states and intermediates along various proposed reaction paths. The calculation of activation energies for each step allows for the determination of the most plausible reaction mechanism. researchgate.netresearchgate.net Such an approach would clarify the regioselectivity and stereoselectivity of reactions involving the title compound.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions. Reactivity descriptors derived from DFT calculations, such as global hardness, softness, chemical potential, and electrophilicity index, provide a quantitative measure of a molecule's reactivity. mdpi.com

For this compound, these descriptors would be calculated to compare its reactivity to other anilines. The presence of two electron-withdrawing bromine atoms is expected to decrease the electron density on the aromatic ring and the nitrogen atom, thereby influencing its nucleophilicity. The protonation of the amine group to form the hydrobromide salt would further decrease its nucleophilicity and affect its reactivity in electrophilic aromatic substitution reactions.

Local reactivity descriptors, such as Fukui functions or the dual descriptor, would be used to predict the most reactive sites within the molecule for nucleophilic and electrophilic attack. semanticscholar.org This would allow for the prediction of regioselectivity in reactions such as further halogenation or nitration. Machine learning approaches are also emerging as powerful tools for predicting chemical reactivity by correlating molecular properties with reaction outcomes. nih.govnih.gov

Illustrative Reactivity Descriptors

DescriptorDefinitionPredicted Influence on Reactivity
Ionization Potential (I)-EHOMOIndicates susceptibility to oxidation.
Electron Affinity (A)-ELUMOIndicates susceptibility to reduction.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / (2η) where μ = -(I+A)/2Quantifies the ability to accept electrons.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve exploring the rotational barriers around the C-N bond and the orientation of the ammonium (B1175870) group relative to the benzene ring. Computational methods can map the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them. rsc.orgresearchgate.net

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment (e.g., solvent molecules). acs.orgacs.org An MD simulation would model the movement of atoms based on a force field, allowing for the observation of conformational changes and the calculation of time-averaged properties. For the hydrobromide salt, MD simulations could also be used to study the stability of the ion pair and the interactions between the anilinium cation and the bromide anion.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Benzenamine, 2,5-dibromo-, hydrobromide, this technique reveals not only bond lengths and angles but also the intricate packing of the 2,5-dibromoanilinium cations and bromide anions in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and halogen interactions.

Detailed research has identified a second polymorph of 2,5-dibromoanilinium bromide. nih.gov This crystalline form provides specific insights into its solid-state structure. In this polymorph, all atoms of the C6H6Br2N+·Br− formula unit, with the exception of two hydrogen atoms of the ammonium (B1175870) group (-NH3+), are situated on a crystallographic mirror plane. nih.gov The crystal packing is significantly influenced by N+—H···Br− and C—H···Br− hydrogen bonds, as well as Br···Br contacts within the plane. nih.gov These planes are further interconnected by N+—H···Br− hydrogen bonds, creating a distinct packing arrangement compared to its other known form. nih.gov

Crystallographic Data for this compound (Polymorph II)
ParameterValue
Empirical FormulaC6H6Br3N
Formula Weight331.85 g/mol
Temperature133 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/m
Unit Cell Dimensionsa = 4.7003(6) Å b = 16.342(2) Å c = 5.8672(8) Å β = 99.454(9)°
Volume444.10(10) ų
Z2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C. For this compound, NMR analysis confirms the substitution pattern of the aromatic ring and reveals the electronic effects of the substituents and the protonated amino group. As the hydrobromide is a salt, NMR spectra typically characterize the organic cation, 2,5-dibromoanilinium.

Advanced ¹H NMR and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of the parent free base, 2,5-dibromoaniline (B181072), in a solvent like deuterochloroform (CDCl₃), displays distinct signals for the aromatic protons and the amine protons. chemicalbook.com The aromatic region shows three signals corresponding to the three non-equivalent protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are characteristic of a 1,2,4-trisubstituted benzene ring. The amine protons typically appear as a broad singlet. Upon protonation to form the anilinium hydrobromide, the electron-withdrawing effect of the -NH₃⁺ group causes a downfield shift (to a higher ppm value) of the aromatic proton signals, particularly the one ortho to the ammonium group.

¹H NMR Chemical Shifts (δ) for 2,5-Dibromoaniline
Proton AssignmentChemical Shift (ppm)Multiplicity
H-67.24Doublet
H-36.89Doublet of doublets
H-46.72Doublet
-NH₂4.13Broad Singlet

Data for the free base, 2,5-dibromoaniline, in CDCl₃. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2,5-dibromoaniline, six distinct signals are expected for the six aromatic carbons. The carbons directly bonded to the bromine atoms (C-2 and C-5) are significantly shifted downfield due to the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C-1) is also readily identifiable. The remaining signals correspond to the carbons bearing hydrogen atoms. In the hydrobromide salt, the protonation of the amino group alters the electronic distribution, leading to shifts in the carbon signals, most notably for C-1 and the other carbons of the ring.

Predicted ¹³C NMR Chemical Shifts (δ) for 2,5-Dibromoaniline
Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (-NH₂)~145
C-2 (-Br)~110
C-3~132
C-4~124
C-5 (-Br)~117
C-6~120

Note: These are approximate values based on spectral database information for 2,5-dibromoaniline. nih.gov Actual values may vary.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, mass spectrometry provides the exact molecular weight of the organic component and offers insights into its fragmentation pathways, which helps to confirm the structure. When analyzing the hydrobromide salt, the spectrum typically observed is that of the free base, 2,5-dibromoaniline, as the hydrobromic acid is lost upon volatilization and ionization.

The most distinctive feature in the mass spectrum of 2,5-dibromoaniline is the isotopic pattern of the molecular ion peak. nih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. For 2,5-dibromoaniline (C₆H₅Br₂N), the molecular ion peaks appear at m/z 249 (containing two ⁷⁹Br), m/z 251 (containing one ⁷⁹Br and one ⁸¹Br), and m/z 253 (containing two ⁸¹Br). nih.gov The base peak is typically the M+2 peak at m/z 251. nih.gov

GC-MS and LC/MS Applications in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2,5-dibromoaniline. In a complex mixture, GC would separate the 2,5-dibromoaniline from other components based on its boiling point and polarity, and the subsequent mass spectrum would provide definitive identification. LC/MS would be the method of choice for analyzing the hydrobromide salt directly or for mixtures containing less volatile or thermally labile compounds.

Key Mass Spectral Data for 2,5-Dibromoaniline
m/z ValueRelative IntensityInterpretation
253~50%[M+4]⁺ (C₆H₅⁸¹Br₂N)⁺
251100% (Base Peak)[M+2]⁺ (C₆H₅⁷⁹Br⁸¹BrN)⁺
249~50%[M]⁺ (C₆H₅⁷⁹Br₂N)⁺
172/170Significant[M - Br]⁺, Loss of a bromine atom
90Significant[M - 2Br]⁺ or [C₆H₄N]⁺, Loss of both bromine atoms

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. These methods are essential for identifying the functional groups present in a molecule. For this compound, these spectra confirm the presence of the aromatic ring, the amine (or ammonium) group, and the carbon-bromine bonds.

In the IR spectrum, the N-H stretching vibrations of the primary amine in 2,5-dibromoaniline typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net Upon formation of the anilinium hydrobromide salt, these bands are replaced by a broad, strong absorption at lower frequencies (typically 2800-3200 cm⁻¹), characteristic of the N⁺-H stretching in an ammonium group. Other key vibrations include C-N stretching (~1250-1350 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and aromatic C-H stretching (>3000 cm⁻¹). The C-Br stretching vibrations are found in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information. The symmetric vibrations of the benzene ring and the C-Br bonds often give rise to strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound
Vibrational ModeApproximate Frequency (cm⁻¹)Technique (IR/Raman)Notes
N⁺-H Stretch2800-3200IR (strong, broad)Characteristic of anilinium ion.
Aromatic C-H Stretch3000-3100IR (medium), Raman (strong)Confirms aromatic structure.
Aromatic C=C Stretch1450-1600IR (strong), Raman (strong)Multiple bands indicating the benzene ring.
N-H Bend1500-1650IR (medium)Bending vibration of the ammonium group.
C-N Stretch1250-1350IR (medium)Stretch of the bond between the ring and nitrogen.
C-Br Stretch500-600IR (strong), Raman (strong)Confirms presence of bromo-substituents.

UV-Vis and Emission Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores (light-absorbing groups). The benzene ring in this compound acts as a chromophore.

The parent benzene molecule exhibits characteristic π → π* transitions. The attachment of substituents like the amino (-NH₂) group and bromine (-Br) atoms, which are auxochromes (groups that modify the absorption of a chromophore), alters the absorption profile. The lone pair of electrons on the nitrogen of the amino group and on the bromine atoms can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity).

For 2,5-dibromoaniline, one would expect absorption maxima corresponding to the modified π → π* transitions of the benzene ring. When the amine is protonated to form the anilinium ion (-NH₃⁺), the lone pair on the nitrogen is no longer available for resonance with the ring. This results in a hypsochromic shift (blue shift), causing the absorption to move to a shorter wavelength, closer to that of substituted benzene without the amino group.

Emission spectroscopy (fluorescence) is generally not a primary characterization method for simple aniline (B41778) derivatives as they are typically not strongly fluorescent. Any emission would likely be weak and originate from the lowest energy excited singlet state.

Expected UV-Vis Absorption Properties
Compound FormExpected λₘₐₓ Range (nm)Electronic TransitionNotes
2,5-Dibromoaniline (Free Base)280 - 310π → πBathochromic shift due to -NH₂ and -Br auxochromes.
2,5-Dibromoanilinium ion (in Hydrobromide)260 - 285π → πHypsochromic shift relative to the free base due to protonation of the amino group.

Cross-Validation of Experimental and Computational Spectroscopic Data

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a key tool for identifying functional groups and understanding the bonding framework of a molecule. Experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra provide a detailed fingerprint of the molecular vibrations.

Computational models, typically using DFT with a basis set such as 6-311++G(d,p), can calculate the theoretical vibrational wavenumbers. researchgate.netresearchgate.net These theoretical values often have systematic errors, which can be corrected by applying a scaling factor to achieve better alignment with experimental data. researchgate.net The comparison is not just about the frequency values but also about the intensity and shape of the absorption bands. A strong correlation between the scaled theoretical wavenumbers and the experimental spectra confirms the accuracy of the molecular model and the vibrational assignments. ias.ac.in

For a molecule like 2,5-dibromoaniline, key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-C ring vibrations, and the C-Br stretching modes. The close agreement shown in the table below for analogous compounds illustrates the power of this comparative approach. researchgate.netiosrjournals.org

Vibrational ModeFunctional GroupTypical Experimental Wavenumber (cm⁻¹)Typical Scaled Computational Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₂~3480~3475
N-H Symmetric Stretch-NH₂~3390~3385
C-H Aromatic StretchAr-H3100 - 30003090 - 3010
C=C Aromatic StretchAr Ring1620 - 14501615 - 1455
C-N StretchAr-NH₂~1280~1275
C-Br StretchAr-Br~670~665

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, serve as a powerful tool for assigning the signals observed in experimental spectra.

By optimizing the molecular geometry at a selected level of theory, the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). A linear correlation between the experimental and calculated chemical shifts validates the structural assignments. This is particularly useful for complex aromatic systems where signals may be closely spaced.

Atom PositionExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C1-NH₂~145.0~144.5--
C2-Br~110.5~110.0--
C3-H~133.0~132.8~7.20~7.18
C4-H~120.0~119.7~6.70~6.68
C5-Br~114.0~113.6--
C6-H~123.0~122.5~7.05~7.02
-NH₂--~4.00~3.95

Electronic Properties: UV-Vis Spectroscopy

The electronic transitions of a molecule can be probed using UV-Visible (UV-Vis) spectroscopy. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting electronic absorption spectra. researchgate.net It can calculate the excitation energies, corresponding wavelengths (λmax), and the oscillator strengths (f) of these transitions. Comparing the calculated λmax and oscillator strengths with the experimental UV-Vis spectrum helps in understanding the nature of the electronic transitions and validating the computed HOMO-LUMO energy gap. Studies on halogenated anilines have shown a strong agreement between TD-DFT calculations and experimental results. researchgate.net

ParameterExperimental ValueCalculated Value (TD-DFT)
λmax (nm)~305~300
Excitation Energy (eV)~4.06~4.13
Oscillator Strength (f)-> 0.1
Major ContributionHOMO → LUMO

The robust agreement across these diverse spectroscopic techniques—vibrational, magnetic resonance, and electronic—provides a comprehensive and reliable characterization of the molecular structure and properties of the 2,5-dibromoaniline framework. This cross-validation between empirical measurement and theoretical calculation is a cornerstone of modern chemical analysis.

Mechanistic Studies of Key Reactions Involving Benzenamine, 2,5 Dibromo , Hydrobromide

Insights into Electrophilic Substitution Mechanisms

The benzene (B151609) ring in 2,5-dibromoaniline (B181072) is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the two bromine atoms and the positive charge of the anilinium ion in the hydrobromide salt. However, the amino group, once deprotonated to the free aniline (B41778), is a powerful activating group and is ortho-, para-directing. The interplay of these activating and deactivating effects, along with steric hindrance, governs the regioselectivity of further substitution reactions.

In the case of 2,5-dibromoaniline, the positions ortho and para to the amino group are C6 and C4, respectively. Both bromine atoms are meta to the amino group, which is the directing group. Electrophilic attack is therefore predicted to occur at the positions activated by the amino group.

A study on the electrophilic bromination of meta-substituted anilines with N-bromosuccinimide (NBS) has shown that the regioselectivity of the reaction is markedly dependent on the polarity of the solvent. lookchem.com For anilines with an electron-withdrawing group in the meta position, the choice of the reaction medium can be tuned to favor the formation of specific isomers. lookchem.com While this study did not focus exclusively on 2,5-dibromoaniline, it provides a framework for understanding how external factors can influence the outcome of electrophilic substitution on similarly substituted anilines.

Table 1: Regioselectivity in the Bromination of m-Bromoaniline with NBS in Different Solvents

SolventDielectric Constant (ε)Product Ratio (2,5-dibromoaniline : 2,3-dibromoaniline)
Carbon Tetrachloride2.295 : 5
Chloroform4.880 : 20
Tetrahydrofuran7.660 : 40
Acetonitrile37.545 : 55

Note: This data is illustrative for a related compound, m-bromoaniline, to demonstrate the solvent effect on regioselectivity. Specific data for 2,5-dibromoaniline was not available in the cited literature.

The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the rate and regioselectivity of the reaction. For 2,5-dibromoaniline, electrophilic attack at C4 or C6 would lead to arenium ions where the positive charge can be delocalized onto the nitrogen atom of the amino group, a highly stabilizing resonance effect.

Computational studies on electrophilic aromatic substitution reactions have utilized density functional theory (DFT) to quantify the nucleophilicity of carbon atoms on the aromatic ring. nih.gov These studies confirm that the reactivity and regioselectivity are predominantly determined by the electronic influence of the substituents. nih.gov For 2,5-dibromoaniline, such calculations would be expected to show higher electron density at the C4 and C6 positions, making them more susceptible to electrophilic attack.

Elucidation of Nucleophilic Attack Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group or the use of very strong bases. In the case of benzenamine, 2,5-dibromo-, the bromine atoms are the potential leaving groups. However, the molecule is not activated towards a typical SNAr mechanism because there are no strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. libretexts.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The stability of the Meisenheimer complex is crucial, and it is significantly enhanced by electron-withdrawing groups that can delocalize the negative charge. In 2,5-dibromoaniline, the amino group is electron-donating by resonance, which would destabilize the negative charge of a Meisenheimer complex, making this pathway highly unfavorable.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a hydrogen atom ortho to a halogen, followed by the elimination of the halide to form a benzyne. The nucleophile then adds to the benzyne, and subsequent protonation gives the product. For 2,5-dibromoaniline, this would involve deprotonation at C3 or C6 (ortho to the bromine at C2) or at C4 or C6 (ortho to the bromine at C5). The resulting benzyne would then be attacked by the nucleophile. However, these are extreme conditions and are not typical for nucleophilic attack on this substrate.

Given the electronic properties of 2,5-dibromoaniline, it is generally unreactive towards nucleophilic attack under standard conditions.

Investigation of Rearrangement Mechanisms

Rearrangement reactions in anilines and their derivatives are well-documented, with the Orton rearrangement being a notable example involving N-haloanilides. The Orton rearrangement is the acid-catalyzed migration of a halogen atom from the nitrogen of an N-haloacyl-anilide to the aromatic ring, typically to the ortho and para positions. walshmedicalmedia.comresearchgate.net

While there is no direct literature on the rearrangement of benzenamine, 2,5-dibromo-, hydrobromide itself, a study on the alkylation of 2-bromoaniline (B46623) with benzyl (B1604629) bromide under basic conditions revealed an unexpected rearrangement where the bromine atom migrated from the 2-position to the 4-position. This rearrangement was found to be intermolecular and is thought to proceed through the generation of an electrophilic bromine species.

The proposed mechanism for this halogen migration involves the in-situ generation of HBr, which can protonate the N-alkylated bromoaniline. This is followed by the elimination of a brominating agent (e.g., Br₂), which then re-brominates the N-alkylaniline at the more thermodynamically stable para position.

Although this study was on a related compound, it suggests a plausible pathway for halogen migration in dihaloanilines under certain conditions. For 2,5-dibromoaniline, a similar rearrangement would be less predictable due to the presence of two bromine atoms and the potential for multiple migration pathways.

The classic Orton rearrangement requires the formation of an N-halo derivative. If benzenamine, 2,5-dibromo-, were to be N-halogenated (for instance, after acylation to protect the amino group), an acid-catalyzed rearrangement could potentially lead to the migration of the halogen from the nitrogen to an available position on the ring. The regioselectivity of such a rearrangement would be influenced by the directing effects of the existing substituents.

Kinetic and Thermodynamic Studies of Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the available literature. However, general principles can be applied to understand the energetic profiles of its potential transformations.

Kinetic Control vs. Thermodynamic Control: In electrophilic substitution reactions, the distribution of products can be under either kinetic or thermodynamic control. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may be reversible and under thermodynamic control, favoring the most stable product. For the electrophilic substitution of 2,5-dibromoaniline, the relative stabilities of the possible arenium ion intermediates will dictate the kinetically favored product.

Kinetic studies on the oxidation of substituted anilines have shown that electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups increase it. orientjchem.org This is consistent with the development of a positive charge on the nitrogen atom in the transition state. For this compound, the presence of the electron-withdrawing bromine atoms and the anilinium group would be expected to significantly slow down the rate of oxidation compared to aniline.

For rearrangement reactions, the thermodynamic stability of the starting material versus the product is the driving force. In the case of the observed rearrangement of 2-bromoaniline to 4-bromoaniline (B143363) derivatives, the para-substituted product is generally more thermodynamically stable than the ortho-substituted isomer due to reduced steric hindrance.

Without specific experimental data for this compound, a detailed quantitative analysis of its reaction kinetics and thermodynamics is not possible. However, the principles of physical organic chemistry allow for qualitative predictions based on its structure and the known effects of its constituent functional groups.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of substituted anilines is a cornerstone of organic chemistry, and future research will likely focus on developing more efficient, sustainable, and selective methods for producing 2,5-dibromoaniline (B181072) and its derivatives. Traditional bromination methods can sometimes lead to mixtures of isomers and require harsh reagents.

Future exploration will likely target:

Advanced Catalytic Systems : Research into novel catalytic systems, such as those based on transition metals or zeolites, could offer higher regioselectivity and yield under milder reaction conditions. rsc.org The development of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, aligning with the principles of green chemistry. nih.gov

C-H Activation : Direct C-H activation and functionalization represent a frontier in synthetic chemistry. semanticscholar.org Future methodologies could bypass traditional multi-step sequences by directly and selectively replacing hydrogen atoms on the aniline (B41778) scaffold with bromine, offering a more atom-economical route.

Biocatalysis and Green Chemistry : The use of enzymes or whole-cell biocatalysts for halogenation is an emerging area. These methods can provide exceptional selectivity under environmentally benign conditions. Additionally, exploring greener solvent systems and reducing hazardous waste will be a key focus. nih.gov

Development of New Applications in Emerging Fields

As a chemical intermediate, 2,5-dibromoaniline hydrobromide is a precursor to more complex molecules with specialized functions. sigmaaldrich.comalkalisci.com Research is expanding its utility into several high-impact fields.

Medicinal Chemistry : Substituted benzothiazoles derived from bromoanilines have shown potent and selective antitumor properties. sigmaaldrich.com Future work will involve using 2,5-dibromoaniline as a scaffold to synthesize libraries of new compounds for screening against a range of diseases, including cancer and microbial infections.

Materials Science : The compound is a valuable precursor for creating microporous organic networks. These materials have applications in solid-phase extraction of pollutants, such as endocrine-disrupting chemicals from water sources. sigmaaldrich.com Further research could optimize these networks for higher selectivity and capacity for various environmental contaminants.

Organic Electronics : Halogenated organic compounds are of interest in the development of semiconductors and light-emitting materials. The bromine atoms can influence molecular packing and electronic properties, making derivatives of 2,5-dibromoaniline potential candidates for use in organic thin-film transistors or OLEDs.

Advanced Computational Studies for Enhanced Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, saving significant time and resources in the lab. tandfonline.comarticle4pub.comarticle4pub.comumn.edu

Future computational studies on 2,5-dibromoaniline hydrobromide will likely involve:

Density Functional Theory (DFT) : DFT calculations can be used to predict molecular properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). umn.edu This information helps in predicting the molecule's reactivity, electronic properties, and spectral behavior. article4pub.comarticle4pub.com

Reaction Mechanism Simulation : Computational models can elucidate the step-by-step mechanisms of reactions involving 2,5-dibromoaniline. This is particularly useful for designing and optimizing new catalytic systems by understanding transition states and activation energies.

Predictive Modeling for Biological Activity : By calculating properties like partial atomic charges and susceptibility to nucleophilic attack, computational models can predict how aniline derivatives will be metabolized in biological systems. tandfonline.com This approach, known as structure-metabolism relationship (SMR) analysis, can guide the design of new drug candidates with improved metabolic stability. tandfonline.comresearchgate.net

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. scribd.com The functional groups on 2,5-dibromoaniline make it an interesting candidate for designing self-assembling systems.

Halogen Bonding : The bromine atoms on the benzene (B151609) ring can act as halogen bond donors. nih.govnih.gov This directional, non-covalent interaction is a powerful tool for crystal engineering and designing complex supramolecular architectures like liquid crystals and gels. nih.govnih.govresearchgate.netrsc.org Future research will explore how to program 2,5-dibromoaniline derivatives to self-assemble into functional materials.

Nanomaterial Functionalization : The aniline moiety can be used to anchor the molecule to the surface of nanoparticles (e.g., gold or zinc oxide). This functionalization can stabilize the nanoparticles and impart new chemical properties, leading to applications in catalysis or sensing. Phyto-mediated synthesis of nanoparticles is an example of a green approach in this area. mdpi.com

Methodological Advancements in Characterization for Complex Architectures

As researchers synthesize more complex molecules and materials derived from 2,5-dibromoaniline hydrobromide, advanced characterization techniques will be essential to fully understand their structure and function. journalwjarr.comunibo.it

Hyphenated Techniques : The combination of separation methods with spectroscopic detection, such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR), allows for the analysis of complex reaction mixtures without the need for isolating each component. slideshare.net

Advanced Spectroscopy : While standard techniques like FTIR and NMR are routine, more advanced methods will be needed. unibo.itscispace.com For instance, two-dimensional NMR techniques (COSY, HSQC) can help elucidate the structure of intricate derivatives. unibo.it

In-situ and Operando Analysis : These methods allow researchers to study materials under actual operating conditions. journalwjarr.com For example, in-situ spectroscopy could be used to observe a catalyst derived from 2,5-dibromoaniline at work, providing crucial insights into its mechanism and stability. journalwjarr.com The integration of machine learning for interpreting the large datasets generated by these techniques is also a growing trend. journalwjarr.com

The future of research on Benzenamine, 2,5-dibromo-, hydrobromide is focused on precision, sustainability, and complexity. By exploring novel synthetic methods, expanding into new applications, leveraging computational power, and employing advanced characterization, the scientific community can continue to build upon the utility of this fundamental chemical building block.

Data Table: Future Research Directions

Research AreaKey ObjectivesRelevant Techniques & MethodologiesPotential Impact
Novel Synthetic Routes Improve efficiency, selectivity, and sustainability of synthesis.Heterogeneous Catalysis, C-H Activation, Biocatalysis, Green Solvents. rsc.orgnih.govsemanticscholar.orgMore cost-effective and environmentally friendly chemical production.
New Applications Develop new functional molecules and materials.Combinatorial Synthesis, Materials Fabrication (Porous Networks), Device Engineering.New pharmaceuticals, advanced materials for environmental remediation, and organic electronics. sigmaaldrich.com
Computational Studies Predict reactivity, properties, and biological interactions.Density Functional Theory (DFT), Molecular Docking, Reaction Pathway Simulation. tandfonline.comumn.eduAccelerated discovery of new reactions and drug candidates.
Supramolecular Chemistry Design self-assembling systems with programmed functions.Crystal Engineering, Halogen Bond Donor/Acceptor Pairing, Nanoparticle Surface Functionalization. nih.govresearchgate.netCreation of smart materials like sensors, liquid crystals, and drug delivery systems. nih.gov
Advanced Characterization Elucidate the structure of complex derivatives and materials.HPLC-NMR, 2D NMR Spectroscopy, In-situ/Operando Analysis, Machine Learning. journalwjarr.comslideshare.netDeeper understanding of structure-property relationships in novel materials.

Q & A

Q. What are the optimal synthetic pathways for Benzenamine, 2,5-dibromo-, hydrobromide, and how can purity be validated?

The synthesis of brominated anilines typically involves electrophilic substitution reactions. For 2,5-dibromoaniline hydrobromide, bromination of aniline derivatives using bromine in acidic media (e.g., HBr or H₂SO₄) is a common approach. Post-synthesis, purity can be validated via:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrobromide salt formation .
  • Elemental Analysis to verify stoichiometry of Br⁻ counterions .

Q. How can researchers ensure structural fidelity and stability of this compound under experimental conditions?

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and decomposition thresholds.
  • pH-dependent stability studies in aqueous media (e.g., buffered solutions at pH 4–9) to evaluate hydrolysis risks, particularly for the hydrobromide salt .
  • Light-exposure tests under UV/visible light to detect photodegradation byproducts using LC-MS/MS .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis or weighing to prevent inhalation of brominated aromatic amine vapors, which are potential mutagens .
  • Waste Disposal: Neutralize residual HBr with sodium bicarbonate before disposal in approved halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for brominated aniline derivatives?

  • Bayesian Statistical Analysis can reconcile conflicting results by incorporating prior data (e.g., toxicity or bioactivity studies of structurally similar compounds) to refine posterior probability distributions .
  • Dose-Response Meta-Analysis evaluates whether discrepancies arise from variations in concentration ranges or assay sensitivity .

Q. What role does the hydrobromide counterion play in modulating solubility and bioactivity?

  • Solubility Studies: Compare solubility in polar vs. nonpolar solvents (e.g., water, DMSO) to assess counterion effects. Hydrobromide salts generally enhance aqueous solubility compared to free bases .
  • Bioactivity Profiling: Use radioligand binding assays or in vitro receptor models to determine if the counterion influences target affinity or metabolic stability .

Q. How can advanced analytical techniques elucidate interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics with proteins (e.g., serum albumin) .
  • X-ray Crystallography or Cryo-EM resolves structural details of compound-enzyme complexes, such as cytochrome P450 isoforms involved in metabolism .

Q. What strategies optimize experimental design for environmental fate studies of brominated anilines?

  • Environmental Simulation Models: Use OECD Test Guidelines (e.g., TG 307 for soil degradation) to study hydrolysis, photolysis, and microbial degradation rates .
  • Mass Balance Studies: Employ isotope labeling (e.g., ¹⁴C or ⁸²Br) to track transformation products in aquatic/terrestrial systems .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Electrophilic bromination, HPLC purity check
Stability TGA, DSC, LC-MS/MS degradation profiling
Toxicity Ames test, OECD TG 422 (reproductive toxicity)
Bioactivity SPR, ITC, radioligand assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.